7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a triazolopyrimidine core linked to a fluoro-substituted biphenyl group via an ether linkage
Properties
IUPAC Name |
7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13(18-9-10-21-19-22-12-23-24(18)19)25-15-7-8-16(17(20)11-15)14-5-3-2-4-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLAFHVJAMNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC(=C(C=C3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 3-amino-1,2,4-triazole and various substituted pyrimidines.
Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the biphenyl with a halogenated triazolopyrimidine in the presence of a palladium catalyst.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the biphenyl group and the triazolopyrimidine core. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives of the biphenyl group.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for further research:
Anticancer Activity
Recent studies suggest that derivatives of triazolo[1,5-a]pyrimidine compounds can inhibit the growth of cancer cells. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. Specific derivatives have been tested against breast cancer cell lines with promising results.
Kinase Inhibition
The compound has been studied for its ability to inhibit specific kinases involved in cellular processes:
- Aurora Kinase Inhibition : Aurora kinases play a critical role in cell division and are often overexpressed in cancer cells. The inhibition of these kinases by triazolo derivatives could lead to new cancer therapies.
Phosphodiesterase Inhibition
Some studies indicate that this compound may selectively inhibit phosphodiesterase enzymes:
- Inflammatory Diseases : By inhibiting phosphodiesterases, the compound could potentially be used in the treatment of inflammatory diseases due to its role in modulating inflammatory responses.
Case Studies
Several case studies highlight the efficacy of 7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
Case Study 2: Kinase Targeting
Research demonstrated that derivatives of this compound effectively inhibited aurora kinases in vitro. This inhibition was associated with a reduction in cell viability in cancer models.
Mechanism of Action
The mechanism of action of 7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted biphenyl group enhances its binding affinity, while the triazolopyrimidine core can modulate the activity of the target. This dual functionality allows the compound to exert its effects through multiple pathways, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 7-{1-[(2-Chloro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
- 7-{1-[(2-Methyl[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
- 7-{1-[(2-Bromo[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine lies in its fluoro-substituted biphenyl group, which enhances its chemical stability and biological activity compared to its chloro, methyl, or bromo analogs. This makes it a more potent candidate for various applications, particularly in medicinal chemistry.
Biological Activity
7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 477888-50-9) is a synthetic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a triazolo-pyrimidine core with a fluorinated biphenyl substituent that enhances its lipophilicity and biological activity.
Pharmacological Profile
Antimicrobial Activity
The 1,2,4-triazole moiety has been recognized for its broad spectrum of antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against various bacterial strains. For instance, triazole derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL depending on structural modifications .
Anticancer Activity
Triazolo-pyrimidines are also being explored for their anticancer potential. Studies have indicated that certain derivatives exhibit cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Notably, compounds with fluorinated substituents often demonstrate enhanced potency due to improved interactions with biological targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several factors:
- Fluorination : The presence of the fluorine atom in the biphenyl group increases lipophilicity and potentially enhances binding affinity to target proteins.
- Triazole Ring : The triazole ring is crucial for biological interactions; it often participates in hydrogen bonding with enzyme active sites or receptor sites.
- Substituent Variability : Variations in substituents on the triazole or pyrimidine rings can lead to significant changes in biological activity, allowing for fine-tuning of pharmacological properties .
Case Studies
Several studies have highlighted the efficacy of triazolo-pyrimidines in various biological contexts:
-
Antibacterial Efficacy :
A study evaluated a series of triazolo-pyrimidines against Gram-positive and Gram-negative bacteria. The most active compounds exhibited MIC values significantly lower than traditional antibiotics like ampicillin . -
Anticancer Activity :
In vitro studies demonstrated that specific derivatives of triazolo-pyrimidines inhibited the growth of various cancer cell lines. For example, one compound showed an IC50 value of 15 μM against breast cancer cells . -
Mechanism Exploration :
Mechanistic studies revealed that these compounds could inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, providing insights into their therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the standard synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives, and how are structural impurities minimized?
Answer:
Triazolo[1,5-a]pyrimidines are typically synthesized via multi-step routes involving cyclocondensation or Biginelli-like heterocyclization. A common approach involves reacting β-dicarbonyl compounds (e.g., ethyl acetoacetate) with aldehydes and 3-alkylthio-5-amino-1,2,4-triazoles under acidic conditions . For example:
- Step 1 : Condensation of aldehydes and β-dicarbonyl compounds to form dihydropyrimidine intermediates.
- Step 2 : Cyclization with 5-amino-1,2,4-triazoles using catalysts like TMDP (trimethylenediphosphonic acid) in ethanol/water (1:1 v/v) to improve yield (up to 85%) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures reduces impurities. Structural confirmation relies on , , and mass spectrometry (MS) .
Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in triazolo[1,5-a]pyrimidine synthesis?
Answer:
Regioselectivity is influenced by solvent polarity, catalyst choice, and substituent electronic effects. For example:
- Catalyst Optimization : TMDP enhances nucleophilic attack efficiency by activating carbonyl groups, favoring the formation of the 1,2,4-triazolo[1,5-a]pyrimidine core over alternative regioisomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Temperature Control : Reflux conditions (80–100°C) accelerate cyclization but require careful monitoring to prevent decomposition . Computational studies (DFT) can predict reactive sites, guiding substituent placement to direct regioselectivity .
Basic Question: What analytical techniques are critical for confirming the structure of triazolo[1,5-a]pyrimidine derivatives?
Answer:
- NMR Spectroscopy : identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.0–8.5 ppm). confirms carbonyl (δ 160–170 ppm) and triazole ring carbons (δ 145–155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H] peaks with <5 ppm error).
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of triazolo[1,5-a]pyrimidines with enhanced bioactivity?
Answer:
-
Substituent Effects :
- Position 7 : Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial activity against Enterococcus faecium (MIC = 2–8 µg/mL) .
- Position 2 : Bulky substituents (e.g., 2-fluorophenyl) improve microtubule-binding affinity in neurodegenerative tauopathy models .
- Biphenyl Moieties : Fluorinated biphenyl groups (as in the target compound) increase metabolic stability by reducing CYP450-mediated oxidation .
-
Data Table :
Substituent (Position) Bioactivity (IC) Target 2-Fluorophenyl (2) 0.8 µM (Microtubule) 5-Chloro (5) 4.2 µg/mL (Antibacterial)
Advanced Question: What methodologies are used to resolve contradictions in reported biological activity data for triazolo[1,5-a]pyrimidines?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Replication : Independent synthesis and testing under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .
- Orthogonal Assays : Combine macromolecular synthesis assays (e.g., -labeled peptidoglycan incorporation for cell-wall targeting) with whole-cell MIC determinations .
- Crystallography : X-ray structures (e.g., PDB ID A1IZ8) validate binding modes and rule out off-target effects .
Basic Question: How are computational methods applied to predict the reactivity and stability of triazolo[1,5-a]pyrimidine derivatives?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., A adenosine receptors) to prioritize derivatives for synthesis .
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, highlighting metabolic liabilities (e.g., CYP3A4 inhibition) .
Advanced Question: What strategies are effective in characterizing the solid-state structure of triazolo[1,5-a]pyrimidines?
Answer:
- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (e.g., from DMSO/EtOH) reveal bond lengths/angles (e.g., C–N = 1.32–1.35 Å) and packing motifs .
- Powder XRD : Confirms phase purity and polymorphism.
- Thermal Analysis : DSC/TGA profiles identify decomposition points (e.g., >250°C for stable derivatives) .
Basic Question: How are triazolo[1,5-a]pyrimidines evaluated for herbicidal activity, and what structural features correlate with efficacy?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
